An In-depth Technical Guide to Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
An In-depth Technical Guide to Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate, a novel indole derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical properties, propose viable synthetic routes, and forecast its spectroscopic and pharmacological profiles. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's core characteristics. We will delve into the significance of the indole-6-carboxylate scaffold, the influence of the 3-(2-fluorocyclohexyl) substituent, and the strategic role of fluorination in medicinal chemistry.
Introduction to the Indole-6-Carboxylate Scaffold: A Privileged Core in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold". The introduction of a methyl carboxylate group at the 6-position, as seen in methyl 1H-indole-6-carboxylate, provides a versatile handle for further chemical modifications and can influence the molecule's interaction with biological targets. Derivatives of indole-6-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer agents targeting receptor tyrosine kinases like EGFR and VEGFR-2.[1]
This guide focuses on a C3-substituted derivative, methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate. The C3 position of the indole nucleus is highly nucleophilic and prone to electrophilic substitution, making it a common site for introducing diversity in indole-based drug candidates. The incorporation of a fluorinated cyclohexyl group at this position is a strategic design choice aimed at modulating the compound's lipophilicity, metabolic stability, and binding affinity to potential protein targets.
Physicochemical Properties: A Comparative Analysis
| Property | Methyl 1H-indole-6-carboxylate (Parent Compound) | Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (Predicted) | Rationale for Prediction |
| Molecular Formula | C10H9NO2[2] | C16H18FNO2 | Addition of a C6H10F moiety. |
| Molecular Weight | 175.18 g/mol [2] | ~275.32 g/mol | Sum of atomic masses of the constituent atoms. |
| Melting Point (°C) | 76-80[3] | Expected to be higher | The larger, more rigid fluorocyclohexyl group may lead to more efficient crystal packing. |
| Lipophilicity (LogP) | ~2.5 (calculated)[2] | Expected to be significantly higher | The addition of the lipophilic fluorocyclohexyl group will increase the molecule's affinity for nonpolar environments. |
| Stereochemistry | Achiral | Chiral (multiple stereoisomers possible) | The presence of two chiral centers on the cyclohexyl ring (at C1 and C2) and potential for cis/trans isomerism. |
| Solubility | Soluble in common organic solvents like DMSO and methanol. | Expected to have good solubility in organic solvents, but potentially lower aqueous solubility due to increased lipophilicity. | General trend for larger, more lipophilic organic molecules. |
Table 1: Comparison of Physicochemical Properties.
Synthesis and Chemical Reactivity
The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate would likely proceed through the functionalization of the pre-formed methyl 1H-indole-6-carboxylate core. A plausible and efficient method would be a Friedel-Crafts alkylation at the electron-rich C3 position of the indole.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
A common strategy for introducing alkyl groups at the C3 position of indoles is the Friedel-Crafts alkylation.[4][5][6] This reaction involves the activation of a suitable electrophile by a Lewis acid, which then undergoes electrophilic attack by the indole nucleus.
Caption: Proposed Friedel-Crafts alkylation for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
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Preparation of the Reaction Mixture: To a solution of methyl 1H-indole-6-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), 1.1 equivalents) at 0 °C.
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Addition of the Alkylating Agent: Slowly add a solution of 2-fluorocyclohexanol (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Lewis acids are highly moisture-sensitive, and the presence of water would lead to their decomposition and inhibit the reaction.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the reaction rate and selectivity. A moderately strong Lewis acid like AlCl₃ or BF₃·OEt₂ is typically effective for this type of transformation.
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Excess Alkylating Agent: A slight excess of the 2-fluorocyclohexanol is used to ensure complete consumption of the starting indole.
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Reaction Temperature: The initial low temperature helps to control the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.
Predicted Spectroscopic Profile
The structural features of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate will give rise to a unique spectroscopic fingerprint.
¹H NMR Spectroscopy (Predicted)
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Indole NH Proton: A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).
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Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will depend on their coupling with each other.
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Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed around δ 3.9 ppm.
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Cyclohexyl Protons: A complex series of multiplets will be present in the upfield region (δ 1.2-4.5 ppm) due to the various protons on the cyclohexyl ring. The proton attached to the fluorine-bearing carbon will likely show coupling to both adjacent protons and the fluorine atom.
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Fluorine Coupling: The proton on the carbon bearing the fluorine atom (CHF) will likely appear as a doublet of multiplets due to coupling with the fluorine atom and adjacent protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: The ester carbonyl carbon will resonate in the downfield region (δ ~167 ppm).
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Aromatic Carbons: The carbons of the indole ring will appear between δ 100-140 ppm.
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Methyl Ester Carbon: The methyl carbon of the ester will be found around δ 52 ppm.
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Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-90 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted downfield compared to the other cyclohexyl carbons.
¹⁹F NMR Spectroscopy (Predicted)
A signal corresponding to the single fluorine atom on the cyclohexyl ring is expected. The chemical shift and multiplicity will be dependent on the stereochemistry (axial vs. equatorial) of the fluorine atom and its coupling to adjacent protons.[7]
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.
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C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
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C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characterized by cleavages of the fluorocyclohexyl side chain and fragmentation of the indole nucleus.[8][9][10][11]
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- 3. 50820-65-0 CAS MSDS (Methyl indole-6-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
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